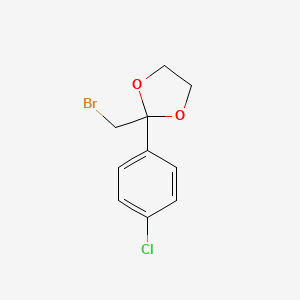

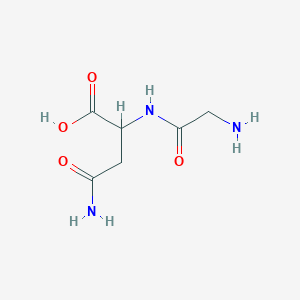

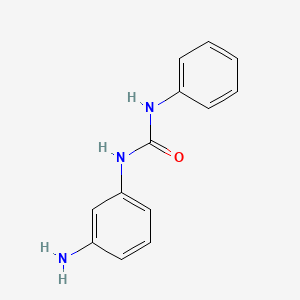

![molecular formula C9H7BrN2O2 B1330587 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-15-3](/img/structure/B1330587.png)

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid

Descripción general

Descripción

The compound "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their chemical properties, which can provide insights into the behavior of similar structures. For instance, the recognition of acetate ions by 2,6-bis(2-benzimidazolyl)pyridine is studied, indicating the potential for similar compounds to act as anion receptors . Additionally, the anion transport capabilities of 2,6-bis(benzimidazol-2-yl)pyridine are highlighted, suggesting that structural analogs might also exhibit such properties .

Synthesis Analysis

The synthesis of related compounds involves the use of acetic acid as a solvent or reactant. For example, pyrimido[1,2-a]benzimidazoles are synthesized from 2-aminobenzimidazoles and enaminones in acetic acid, which could imply that acetic acid might play a role in the synthesis of the compound . Moreover, the halogenation of imidazo[4,5-b]pyridine derivatives in acetic acid suggests that similar conditions could be used for bromination of imidazo[1,2-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2,6-bis(benzimidazol-2-yl)pyridine, has been characterized by various spectroscopic techniques, including UV/vis and NMR spectroscopy . These techniques could also be applied to analyze the molecular structure of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" to determine its binding and recognition properties.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is demonstrated by their ability to transport anions across membranes and catalyze the dehydrogenation of primary alcohols to carboxylic acids . These reactions highlight the potential chemical reactivity of "2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid" in biological or catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their solubility, spectroscopic characteristics, and reactivity. For instance, the solubility in organic solvents and water can affect the compound's application as a receptor or catalyst . The spectroscopic properties provide information on the electronic structure and potential interactions with other molecules . The reactivity, such as anion transport and catalysis, indicates the potential utility of the compound in various chemical processes .

Aplicaciones Científicas De Investigación

1. Chemodivergent Synthesis

- Application Summary: The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results or Outcomes: This method provides a new approach to synthesize these structures from the same starting materials, which is very meaningful given the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines .

2. Pharmaceutical Intermediates

- Application Summary: The compound is used as a pharmaceutical intermediate. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that the compound is used in organic syntheses .

- Results or Outcomes: The compound is used to synthesize 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .

3. Biological Properties

- Application Summary: Imidazo[1,2-a]pyridines, which are related to the compound , exhibit diverse biological properties such as anticonvulsant, antimicrobial, antiviral, antiparasitic, anti-inflammatory, antituberculosis effects, and inhibitory effects on DNA oxidation and quenching radicals .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that these compounds have been used in various biological studies .

- Results or Outcomes: The results of these studies have shown that these compounds have a wide range of biological effects, which could potentially be exploited in the development of new therapeutic agents .

4. Compound Information

- Application Summary: The compound “2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid” is a chemical with the CAS Number: 59128-15-3 and a molecular weight of 255.07 .

- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that the compound is used in organic syntheses .

- Results or Outcomes: The compound is stored in a sealed, dry environment, and it is shipped in a cold pack .

Safety And Hazards

Propiedades

IUPAC Name |

2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6/h1-2,4-5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDVUWIOSJBCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315683 | |

| Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |

CAS RN |

59128-15-3 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59128-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 296228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059128153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59128-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

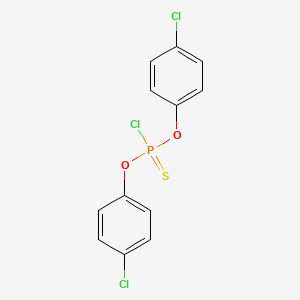

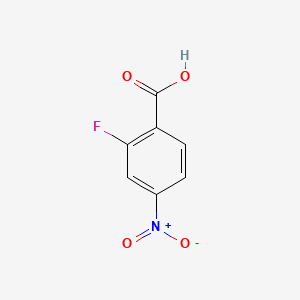

![Ethyl [(3-methylphenyl)amino]acetate](/img/structure/B1330508.png)

![Spiro[adamantane-2,2'-oxirane]](/img/structure/B1330519.png)